ethyl 4-(1H-tetrazol-1-yl)benzoate
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Overview
Description
Ethyl 4-(1H-tetrazol-1-yl)benzoate is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.22 . It is used for proteomics research .
Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat. They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical and Chemical Properties Analysis
This compound has a molecular formula of C10H10N4O2 and a molecular weight of 218.22 . More detailed physical and chemical properties are not directly available.Scientific Research Applications
Hydrogen-Bonded Supramolecular Structures
The study of hydrogen-bonded supramolecular structures in compounds closely related to ethyl 4-(1H-tetrazol-1-yl)benzoate reveals the potential for designing novel materials with specific properties. For instance, the investigation of various substituted 4-pyrazolylbenzoates has shown how hydrogen bonding can influence the assembly of molecules into one, two, and three-dimensional structures. This insight is crucial for the development of new materials with tailored mechanical, optical, or electronic properties (Portilla et al., 2007).
Antiplatelet Activity
Compounds structurally similar to this compound have been evaluated for their biological activity, including antiplatelet effects. For example, derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate have shown significant potential in inhibiting platelet aggregation. Such studies are foundational for developing new therapeutic agents targeting cardiovascular diseases (Chen et al., 2008).
Coordination Polymers
Research into coordination polymers doped with metals, using tetrazole-benzoate ligands, has illustrated the impact of ligand modifications on the structures and properties of metal complexes. These findings are pertinent for creating materials with specific porosities or functionalities, which could be applied in gas storage, separation technologies, or catalysis (Song et al., 2009).
Synthesis of Novel Compounds
The reaction of 2-(ethoxymethylidene)-3-oxo carboxylic acid esters with tetrazol-5-amine has been explored to produce compounds that could undergo nucleophilic substitution. This research demonstrates the versatility of tetrazole-containing compounds in synthetic organic chemistry, paving the way for the development of new pharmaceuticals or materials (Goryaeva et al., 2015).
Electrochemical and Electrochromic Properties
The introduction of different acceptor groups into polycarbazole derivatives, including structures related to this compound, has been investigated for their impact on electrochemical and electrochromic properties. Such studies are critical for the advancement of materials used in electronic devices, sensors, and smart windows (Hu et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of ethyl 4-(1H-tetrazol-1-yl)benzoate are currently unknown. This compound is a product for proteomics research
Mode of Action
Tetrazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding
Result of Action
Some tetrazole derivatives have shown significant inhibitory effects in certain contexts , but the specific effects of this compound require further investigation.
Properties
IUPAC Name |
ethyl 4-(tetrazol-1-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)8-3-5-9(6-4-8)14-7-11-12-13-14/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRINKFBMZVKNSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=NN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How was ethyl 4-(1H-tetrazol-1-yl)benzoate synthesized in the study?
A1: this compound (labeled as S1 in the study) was synthesized through a single-step reaction. Ethyl 4-aminobenzoate was reacted with sodium azide and triethyl orthoformate in hot glacial acetic acid []. This reaction efficiently formed the tetrazole ring, yielding the desired compound.
Q2: What was the significance of synthesizing this compound in the context of the research?
A2: this compound served as a crucial starting material for synthesizing a series of tetrazole derivatives in the study []. The researchers aimed to investigate the antioxidant potential of various tetrazole-containing compounds. By modifying this compound, they could analyze how structural changes impacted the antioxidant activity.
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